molecular formula C12H14N2O2S2 B7591176 N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No. B7591176
M. Wt: 282.4 g/mol
InChI Key: MHNHERHWHALUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMTS is a sulfonamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. In neurodegenerative disorder research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. In neurodegenerative disorder research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit various enzymes and signaling pathways. However, one limitation of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the investigation of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide. In cancer research, further studies are needed to determine the efficacy of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide in combination with other anti-cancer agents. In inflammation research, further studies are needed to determine the optimal dosage and administration of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide for the treatment of various inflammatory diseases. In neurodegenerative disorder research, further studies are needed to determine the long-term effects of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide on cognitive function and behavior. Additionally, further studies are needed to investigate the potential of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide as a therapeutic agent in other diseases such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-thiazolamine with 2-chloro-5-dimethylaminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.

Scientific Research Applications

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In neurodegenerative disorder research, N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-9-8-17-12(13-9)10-6-4-5-7-11(10)18(15,16)14(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNHERHWHALUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC=C2S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

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